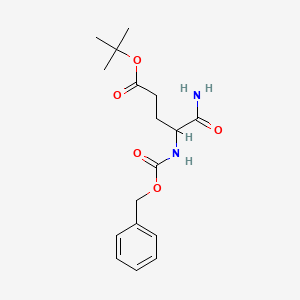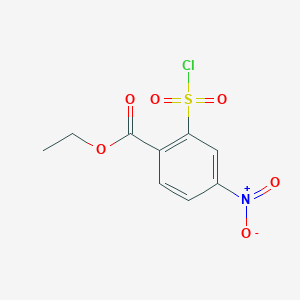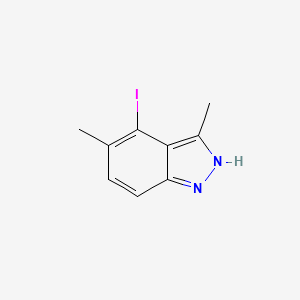![molecular formula C8H8IN3 B13667476 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)
3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of an iodine atom at the 3rd position and two methyl groups at the 2nd and 6th positions of the imidazo[1,2-b]pyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine typically involves the iodination of 2,6-dimethylimidazo[1,2-b]pyridazine. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-2,6-dimethylimidazo[1,2-b]pyridazine, while Suzuki coupling can produce biaryl derivatives.
科学的研究の応用
3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Material Science: Investigated for its potential use in organic electronics and photonics.
Drug Discovery: Serves as a scaffold for the development of new therapeutic agents.
作用機序
The mechanism of action of 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,6-Dimethylimidazo[1,2-b]pyridazine: Lacks the iodine atom but shares the core structure.
3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine: Similar structure with a bromine atom instead of iodine.
3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine: Contains a chlorine atom in place of iodine.
Uniqueness
3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
特性
分子式 |
C8H8IN3 |
|---|---|
分子量 |
273.07 g/mol |
IUPAC名 |
3-iodo-2,6-dimethylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8IN3/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,1-2H3 |
InChIキー |
RTXMOPADPAFPNG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=NC(=C2I)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


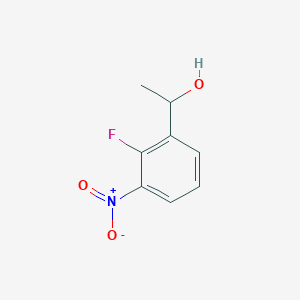
![Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13667395.png)

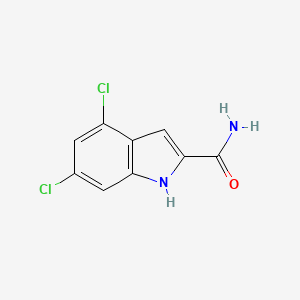
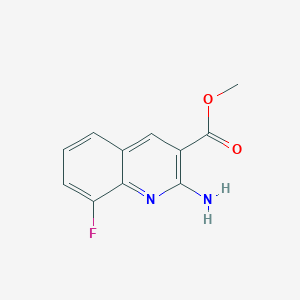
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13667409.png)

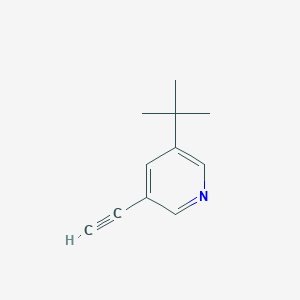
![2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine](/img/structure/B13667427.png)

